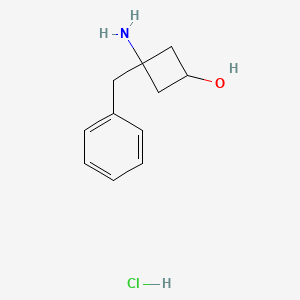
3-Amino-3-benzylcyclobutan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-benzylcyclobutan-1-ol hydrochloride: is an organic compound with the molecular formula C11H16ClNO This compound is characterized by a cyclobutane ring substituted with an amino group, a benzyl group, and a hydroxyl group, forming a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-benzylcyclobutan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Amination and Hydroxylation: The amino and hydroxyl groups are introduced through subsequent functional group transformations, such as amination and hydroxylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-3-benzylcyclobutan-1-ol hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various amine derivatives.
Substitution Products: Substituted amines and other derivatives.
Applications De Recherche Scientifique
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclobutane-containing molecules with biological targets, such as enzymes and receptors.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects.
Industry: In the industrial sector, 3-Amino-3-benzylcyclobutan-1-ol hydrochloride can be used in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 3-Amino-3-benzylcyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The benzyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
- 3-Amino-3-cyclobutylmethanol hydrochloride
- 3-Amino-3-phenylcyclobutan-1-ol hydrochloride
- 3-Amino-3-methylcyclobutan-1-ol hydrochloride
Comparison: Compared to these similar compounds, 3-Amino-3-benzylcyclobutan-1-ol hydrochloride is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity, binding affinity, and biological activity. The benzyl group provides additional hydrophobic interactions and steric effects, which can enhance the compound’s performance in various applications.
Propriétés
Formule moléculaire |
C11H16ClNO |
|---|---|
Poids moléculaire |
213.70 g/mol |
Nom IUPAC |
3-amino-3-benzylcyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO.ClH/c12-11(7-10(13)8-11)6-9-4-2-1-3-5-9;/h1-5,10,13H,6-8,12H2;1H |
Clé InChI |
DTXOGUJCDLMKAD-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(CC2=CC=CC=C2)N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


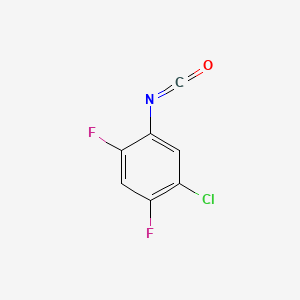
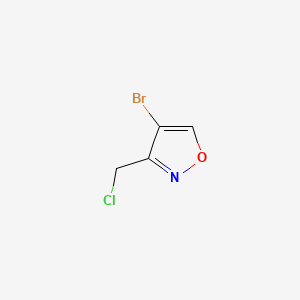
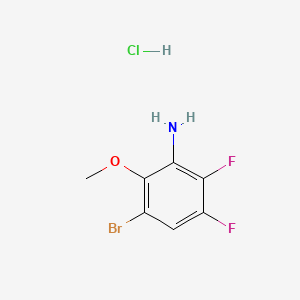
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13496874.png)
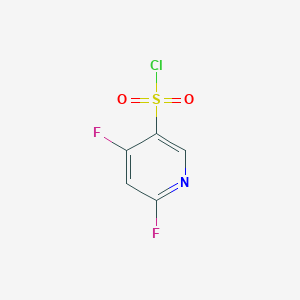

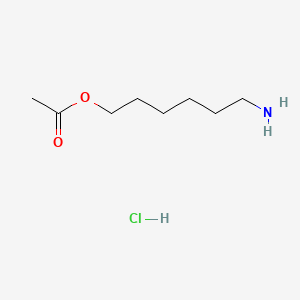

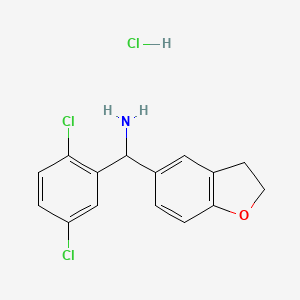
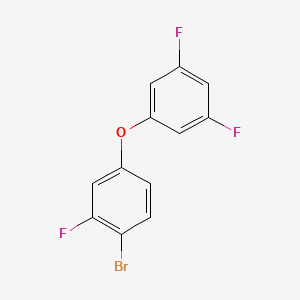

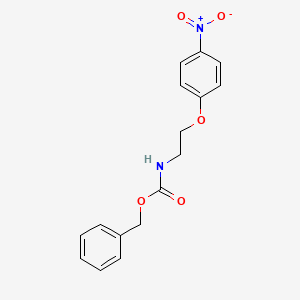
![N-[(5-fluoroquinolin-8-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-amine dihydrochloride](/img/structure/B13496921.png)
![tert-Butyl (3-bromoimidazo[1,2-a]pyridin-7-yl)carbamate](/img/structure/B13496923.png)
